
Br-PEG12-OH
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Overview
Description
Br-PEG12-OH is a polyethylene glycol (PEG) derivative composed of a 12-unit ethylene oxide (PEG12) chain terminated with a bromine (-Br) and a hydroxyl (-OH) group. The bromine group enables nucleophilic substitution reactions, making it valuable in bioconjugation and materials science, while the hydroxyl group enhances solubility and biocompatibility.
Key inferred properties:
- Molecular formula: Estimated as C₂₄H₄₈BrO₁₃ (assuming PEG12: 12 ethylene oxide units, Br, and terminal -OH).
- Molecular weight: ~625 g/mol (calculated based on PEG12 backbone + Br and -OH).
- Solubility: Likely water-soluble due to the PEG12 backbone, with additional miscibility in polar organic solvents (e.g., DMSO, DMF) .
- Applications: Potential use in drug delivery, polymer synthesis, and surface modification due to its reactive bromine and biocompatible PEG spacer.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Br-PEG12-OH typically involves the reaction of polyethylene glycol with a brominating agent. One common method is the reaction of PEG with phosphorus tribromide (PBr3) or thionyl bromide (SOBr2) to introduce the bromine atom at one end of the PEG chain. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Br-PEG12-OH can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or azides, forming new functionalized PEG derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), thiols (R-SH), and amines (R-NH2).
Major Products:
Substitution Reactions: The major products are PEG derivatives with new functional groups, such as PEG-azide, PEG-thiol, or PEG-amine.
Oxidation Reactions: The major products are PEG-aldehyde or PEG-carboxylic acid.
Scientific Research Applications
Chemistry: Br-PEG12-OH is used as a building block for the synthesis of various PEGylated compounds, which are important in the development of drug delivery systems and bioconjugates .
Biology: In biological research, this compound is used to modify proteins, peptides, and other biomolecules to improve their solubility, stability, and bioavailability .
Medicine: this compound is employed in the development of PEGylated drugs, which have enhanced pharmacokinetic properties, such as prolonged circulation time and reduced immunogenicity .
Industry: In industrial applications, this compound is used in the formulation of cosmetics, personal care products, and as a surfactant in various chemical processes .
Mechanism of Action
The mechanism by which Br-PEG12-OH exerts its effects is primarily through the formation of stable covalent bonds with other molecules. The bromine atom can be replaced by nucleophiles, allowing for the attachment of various functional groups to the PEG chain. This modification can alter the physical and chemical properties of the target molecules, such as increasing their solubility and stability.
Comparison with Similar Compounds
Br-PEG12-OH belongs to a class of heterobifunctional PEG derivatives, which vary in terminal functional groups and PEG chain lengths. Below is a detailed comparison with structurally similar compounds:
Functional Group Variations
a) HS-PEG12-OH (Thiol-Terminated PEG)
- Structure : Terminated with a thiol (-SH) and hydroxyl (-OH) group.
- Molecular formula : C₂₄H₅₀O₁₃S (estimated).
- Reactivity : The thiol group enables disulfide bond formation or conjugation with maleimide-functionalized molecules.
- Applications: Protein coupling, nanoparticle stabilization, and biosensor development .
b) DBCO-PEG12-OH (Dibenzocyclooctyne-Terminated PEG)
- Structure : Features a DBCO (strain-promoted alkyne) and hydroxyl group.
- Molecular formula : C₄₃H₆₄N₂O₁₄ (reported in ).
- Reactivity : Undergoes copper-free "click" chemistry with azides, ideal for sensitive biological systems.
- Applications : Bioconjugation, live-cell labeling, and in vivo imaging .
c) Azido-PEG12-OH (Azide-Terminated PEG)
- Structure : Terminated with an azide (-N₃) and hydroxyl (-OH) group.
- Molecular formula : C₂₄H₄₇N₃O₁₃ (estimated).
- Reactivity : Participates in Cu-catalyzed azide-alkyne cycloaddition (CuAAC).
- Applications : Polymer networks, surface functionalization, and drug delivery systems .
PEG Chain Length Variations
Shorter or longer PEG chains alter solubility, steric effects, and conjugation efficiency:
Compound | PEG Units | Molecular Weight (g/mol) | Key Functional Group | Applications |
---|---|---|---|---|
This compound | 12 | ~625 | Bromine (-Br) | Alkylation reactions, polymer synthesis |
Br-PEG8-OH | 8 | ~449 | Bromine (-Br) | Small-molecule conjugation |
Br-PEG24-OH | 24 | ~1,153 | Bromine (-Br) | Enhanced solubility in hydrophobic systems |
Structural and Functional Analysis
Table 1: Comparative Properties of this compound and Analogues
Key Findings:
Reactivity :
- Bromine in this compound facilitates alkylation or nucleophilic substitution, contrasting with thiol (HS-PEG12-OH) or azide (Azido-PEG12-OH) groups, which target different conjugation chemistries .
- DBCO-PEG12-OH’s copper-free reactivity makes it superior for biological applications where copper toxicity is a concern .
Solubility :
- All PEG12 derivatives exhibit water solubility, but this compound and DBCO-PEG12-OH show broader organic solvent compatibility (e.g., DCM, THF) due to hydrophobic end groups .
Biocompatibility: PEG12 derivatives generally exhibit low immunogenicity, but bromine’s electrophilic nature may require careful optimization to minimize off-target reactions compared to thiol or DBCO termini .
Biological Activity
Br-PEG12-OH, or Brominated Polyethylene Glycol with a hydroxyl group, is a synthetic compound characterized by its polyethylene glycol (PEG) backbone, which includes a bromine atom and a hydroxyl group at its terminal ends. The molecular formula of this compound is C12H25BrO3, with an approximate molecular weight of 293.24 g/mol. This compound is particularly significant in various fields such as medicinal chemistry, bioconjugation, and nanotechnology due to its ability to enhance the solubility and stability of biomolecules, making it a valuable tool in pharmaceutical research and development .
Biological Activity
This compound exhibits notable biological activity primarily due to its structural features:
- Solubility Enhancement : The hydroxyl group contributes to the compound's solubility in water, facilitating its use in biological systems.
- Stability Improvement : The presence of the bromine atom allows for versatile chemical modifications, enhancing the stability of therapeutic agents .
The biological activity of this compound is attributed to its interactions with various biological molecules through its reactive bromine atom. These interactions enable selective modifications that can improve the properties of therapeutic agents, such as:
- Increased Circulation Time : Modifications using this compound can lead to prolonged circulation times in the bloodstream.
- Reduced Immunogenicity : By enhancing the stability and solubility of proteins and peptides, this compound can reduce their immunogenicity, making them safer for therapeutic use .
Applications
This compound finds applications across multiple domains:
- Drug Delivery Systems : It is utilized to improve the pharmacokinetic properties of drugs.
- Bioconjugation : Its ability to react with nucleophilic reagents makes it suitable for various bioconjugation processes.
- Nanotechnology : In nanomedicine, this compound is used to modify nanoparticles for targeted drug delivery .
Comparative Analysis
The following table summarizes some compounds related to this compound, highlighting their functional groups and unique features:
Compound Name | Functional Groups | Unique Features |
---|---|---|
Br-PEG12-Br | Two Bromine Atoms | Homobifunctional linker used for bioconjugation. |
SC-PEG12-SC | Two Succinimidyl Carbonate Groups | Useful in medical research and drug delivery. |
OH-PEG12-OH | Hydroxyl Group | Similar structure but lacks bromination; used for general applications. |
N3-PEG12-OH | Azide Group | Enables bioorthogonal click chemistry reactions. |
This compound is unique due to its monofunctional nature, possessing one reactive bromine atom and one hydroxyl group, allowing for selective modifications while maintaining solubility and compatibility with biological systems .
Case Studies and Research Findings
Several studies have examined the effects of this compound on biological systems:
- Pharmacokinetics : Research indicates that modifications using this compound significantly enhance the pharmacokinetic profiles of various drugs by improving their solubility and stability.
- Bioconjugation Efficiency : Studies have shown that this compound facilitates effective bioconjugation processes, leading to improved therapeutic efficacy .
- Toxicological Assessments : Safety assessments indicate that this compound has low toxicity levels when used within recommended dosages, making it a safe option for drug formulation .
Properties
CAS No. |
2098983-38-9 |
---|---|
Molecular Formula |
C24H49BrO12 |
Molecular Weight |
609.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C24H49BrO12/c25-1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-21-23-37-24-22-36-20-18-34-16-14-32-12-10-30-8-6-28-4-2-26/h26H,1-24H2 |
InChI Key |
UKQSFOOUHQIZJF-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr)O |
Origin of Product |
United States |
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